molecular formula C12H18BrN3O2 B1430631 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide CAS No. 67903-51-9

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Cat. No.: B1430631
CAS No.: 67903-51-9
M. Wt: 316.19 g/mol
InChI Key: ZGBLPWSLKHXKBQ-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (CAS 67903-51-9) is a chemical compound with the molecular formula C12H18BrN3O2 and a molecular weight of 316.19 g/mol . This benzamide derivative is of significant interest in pharmaceutical and life sciences research, particularly as a structural analog of established dopamine antagonists like Bromopride . Researchers investigate this compound and its analogs for their potential antiemetic and gastroprokinetic properties, which stem from their action as dopamine receptor antagonists . These properties make it a valuable candidate for studies aimed at understanding and developing treatments for gastrointestinal disorders. The compound is provided for laboratory research purposes only. All product information is for research reference solely. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. It is recommended to store the product in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

4-amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBLPWSLKHXKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10790723
Record name 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67903-51-9
Record name 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis of 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide typically begins from o-toluidine or a closely related substituted aniline derivative. The key steps to prepare the benzamide core with the required substitutions are:

  • Nitration of o-toluidine to yield 4-nitro-o-toluidine.
  • Conversion of 4-nitro-o-toluidine to 2-hydroxy-4-nitrotoluene by treatment with nitrous acid.
  • Methylation of the hydroxy group using dimethyl sulfate to form 2-methoxy-4-nitrotoluene .
  • Oxidation of the methyl group to a carboxylic acid using potassium permanganate , yielding 2-methoxy-4-nitrobenzoic acid .

These steps establish the methoxy and nitro substituents on the benzene ring, which are essential for further functionalization.

Formation of Benzoyl Chloride and Amide Coupling

  • The 2-methoxy-4-nitrobenzoic acid is converted to the corresponding benzoyl chloride by reaction with thionyl chloride (SOCl2) .
  • The benzoyl chloride intermediate is then reacted with N-ethyl ethylenediamine (or its diethylaminoethyl analog for related compounds) in a solvent such as methyl ethyl ketone at low temperature (0–5°C) to form the N-(2-(ethylamino)ethyl)-2-methoxy-4-nitrobenzamide .
  • The nitro group is subsequently reduced catalytically (e.g., hydrogenation over a catalyst such as Pd/C) in an alcoholic solvent to yield the 4-amino derivative of the benzamide.

Purification and Salt Formation

  • The free base of the synthesized compound is typically purified by crystallization from appropriate solvents.
  • To improve stability and handling, the compound may be converted into its dihydrochloride salt by treatment with alcoholic hydrochloric acid, precipitating a solid with defined melting point and purity characteristics.

Summary Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Product Intermediate Notes
1 Nitration HNO3, controlled temperature 4-nitro-o-toluidine Introduces nitro group
2 Hydroxy substitution Nitrous acid, heat 2-hydroxy-4-nitrotoluene Hydroxy group replaces amino group
3 Methylation Dimethyl sulfate, KOH 2-methoxy-4-nitrotoluene Methoxy group installation
4 Oxidation KMnO4, acidic/basic conditions 2-methoxy-4-nitrobenzoic acid Methyl to carboxylic acid
5 Acid chloride formation Thionyl chloride (SOCl2), reflux 2-methoxy-4-nitrobenzoyl chloride Activated acid derivative
6 Amide formation N-ethyl ethylenediamine, MEK, 0–5°C N-(2-(ethylamino)ethyl)-2-methoxy-4-nitrobenzamide Amide bond formation
7 Nitro reduction Catalytic hydrogenation, Pd/C, alcohol N-(2-(ethylamino)ethyl)-2-methoxy-4-aminobenzamide Converts nitro to amino
8 Bromination NBS or Br2 in AcOH, controlled temp This compound Selective bromination at 5-position
9 Salt formation HCl in alcohol Dihydrochloride salt Improves compound stability and purity

Detailed Research Findings and Considerations

  • The order of functional group transformations is critical to ensure regioselectivity and prevent side reactions. For example, bromination is performed after amide formation and nitro reduction to amino to avoid undesired electrophilic substitutions on the nitro group.
  • The use of mild conditions during amide formation (low temperature, controlled addition) helps minimize side reactions and ensures high yields.
  • Catalytic reduction of nitro groups to amines is a well-established method, with palladium on carbon in isopropanol or ethanol providing clean conversion.
  • Bromination reagents such as N-bromosuccinimide offer controlled bromination with fewer side products compared to elemental bromine.
  • The final salt form (dihydrochloride) is important for pharmaceutical applications, improving solubility and stability.

This synthesis approach is consistent with methodologies reported in peer-reviewed chemical literature for related benzamide derivatives and halogenated aromatic amides, ensuring a robust and reproducible preparation method for This compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the desired substituent .

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural and functional similarities with several benzamide derivatives, including bromopride, metoclopramide, and their metabolites. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Target Compound 4-Amino, 5-Br, 2-OCH₃, N-(ethylaminoethyl) C₁₃H₁₈BrN₃O₂ 328.21 Not reported Likely polar due to primary amine
Bromopride (4-Amino-5-Br-N-[diethylaminoethyl]) 4-Amino, 5-Br, 2-OCH₃, N-(diethylaminoethyl) C₁₄H₂₂BrN₃O₂ 344.25 151–155 Insoluble in water; soluble in acids
Metoclopramide (4-Amino-5-Cl-N-[diethylaminoethyl]) 4-Amino, 5-Cl, 2-OCH₃, N-(diethylaminoethyl) C₁₄H₂₂ClN₃O₂ 299.80 147–150 Soluble in polar solvents
BIA (4-Acetamido-5-Br-N-[diethylaminoethyl]) 4-Acetamido, 5-Br, 2-OCH₃, N-(diethylaminoethyl) C₁₆H₂₄BrN₃O₃ 386.29 Not reported Increased lipophilicity due to acetyl

Key Differences and Implications

Substituent Effects on Bioactivity Bromine vs. Ethylaminoethyl vs. Diethylaminoethyl: The target compound’s primary amine (ethylaminoethyl) contrasts with bromopride’s tertiary amine (diethylaminoethyl). This reduces steric hindrance and increases polarity, likely altering receptor binding and metabolic pathways ().

Metabolic Stability The target compound is generated via oxidation and photodegradation of bromopride, indicating lower stability under stress conditions (). Metoclopramide’s major metabolite (4-Amino-5-Cl-N-[ethylaminoethyl]-2-OCH₃-benzamide) shares the ethylaminoethyl group with the target compound but retains chlorine, suggesting similar susceptibility to oxidative metabolism ().

Pharmacological Activity Bromopride and metoclopramide are dopamine D₂ receptor antagonists used as gastroprokinetic agents. The diethylaminoethyl group in bromopride enhances blood-brain barrier penetration compared to the target compound, which may limit central nervous system effects (). The acetylated derivative (BIA) shows reduced receptor affinity due to steric and electronic effects of the acetamido group ().

Physicochemical Properties Bromopride’s higher molecular weight (344.25 vs. 328.21) and diethylaminoethyl chain contribute to its insolubility in water, whereas the target compound’s primary amine may improve aqueous solubility ().

Table 2: Pharmacokinetic and Pharmacodynamic Highlights

Parameter Target Compound Bromopride Metoclopramide
Receptor Binding (D₂) Moderate (predicted) High High
Metabolic Pathway Oxidation/Photolysis Hepatic oxidation Hepatic acetylation
CNS Penetration Low (polar amine) Moderate High
Environmental Persistence Likely lower (polar) High (lipophilic) Moderate

Research Findings and Implications

  • Degradation Pathways : The target compound’s formation under stress conditions highlights the need for stable formulation strategies to prevent degradation in bromopride-based therapies ().
  • Toxicity Profile : Bromine’s higher atomic weight compared to chlorine may increase bioaccumulation risks, warranting environmental impact studies ().
  • Synthetic Relevance: The ethylaminoethyl chain simplifies synthesis compared to diethylaminoethyl derivatives but requires rigorous impurity control (e.g., BIA in bromopride synthesis) ().

Biological Activity

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈BrN₃O₂. The compound features:

  • A bromine atom at the 5-position of the benzene ring.
  • An ethylaminoethyl side chain which may influence its pharmacological properties.
  • A methoxy group at the 2-position, contributing to its solubility and reactivity.

As a dopamine antagonist, this compound primarily interacts with the Dopamine D2 receptor . This interaction is crucial for its potential therapeutic applications, particularly in treating conditions associated with dopamine dysregulation, such as schizophrenia and nausea .

The compound's mechanism may involve:

  • Binding to receptors : By binding to the D2 receptor, it modulates neurotransmitter activity.
  • Inhibition of signaling pathways : This can lead to altered cellular responses associated with dopaminergic signaling.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, though specific data on efficacy and mechanisms remain limited.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence suggesting it may inhibit tumor growth through modulation of signaling pathways related to cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential to inhibit tumor growth
Dopamine AntagonismActs on D2 receptors, possibly affecting mood disorders

Case Study: Dopamine Receptor Interaction

A study focused on the structure-activity relationship (SAR) of compounds similar to this compound revealed that modifications to the bromine and ethylamino groups significantly impact receptor binding affinity. The study indicated that compounds with similar structures could exhibit varying degrees of antagonistic activity against dopamine receptors, suggesting potential for developing more effective therapeutics .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimization strategies include:

  • Utilizing continuous flow reactors for improved yield.
  • Exploring variations in reaction conditions to enhance purity and reduce by-products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. For example, bromination at position 5 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–5°C). Subsequent coupling of the ethylaminoethyl moiety may employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 50–60°C. Yield optimization requires precise stoichiometric ratios, inert atmospheres, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and confirming the ethylaminoethyl side chain. Mass spectrometry (ESI-TOF) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Comparative analysis with PubChem data for structurally similar brominated benzamides (e.g., 5-bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide) can resolve ambiguities .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for analogous brominated benzamides recommend using nitrile gloves, lab coats, and fume hoods to minimize inhalation risks. The compound should be stored in amber glass vials at –20°C under anhydrous conditions to prevent degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How does the bromo-substituent at position 5 influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro analogs?

  • Methodological Answer : Bromine’s lower electronegativity and larger atomic radius compared to chlorine enhance leaving-group ability, favoring SN2 mechanisms. Kinetic studies using substituted benzamides (e.g., 4-(acetylamino)-5-chloro-2-methoxybenzamide) show that bromo derivatives exhibit faster reaction rates with nucleophiles like sodium ethoxide. Solvent polarity (e.g., DMSO vs. THF) further modulates reactivity, with polar aprotic solvents stabilizing transition states .

Q. What strategies can resolve contradictions in reported IC50 values for enzyme inhibition assays involving this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). Standardization using recombinant enzymes (e.g., kinase assays with purified EGFR) and ATP concentration controls (10 µM) improves reproducibility. Parallel testing with positive controls (e.g., staurosporine) and orthogonal methods like surface plasmon resonance (SPR) can validate binding affinities. Meta-analysis of PubChem datasets for related compounds helps contextualize outliers .

Q. How can molecular docking simulations be optimized to predict the binding affinity of this compound with target proteins like kinase enzymes?

  • Methodological Answer : Docking workflows should incorporate flexible ligand sampling (e.g., AutoDock Vina’s exhaustiveness parameter ≥50) and explicit water molecules in the active site. Force fields (e.g., CHARMM36) improve accuracy for bromine’s van der Waals interactions. Validation via Molecular Dynamics (MD) simulations (50 ns trajectories) assesses binding stability. Cross-referencing crystallographic data (e.g., PDB entries for benzothiazole-bound kinases) refines pose selection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Reactant of Route 2
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4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

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